(S)-Bucindolol

Description

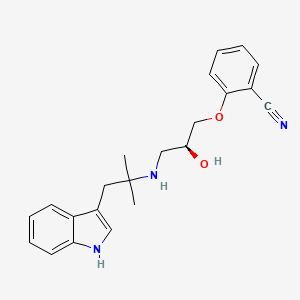

Structure

2D Structure

3D Structure

Properties

CAS No. |

91548-61-7 |

|---|---|

Molecular Formula |

C22H25N3O2 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

2-[(2S)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m0/s1 |

InChI Key |

FBMYKMYQHCBIGU-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NC[C@@H](COC3=CC=CC=C3C#N)O |

Canonical SMILES |

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bucindolol, (S)-; (-)-Bucindolol; L-Bucindolol |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Bucindolol: A Technical Guide to Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucindolol is a third-generation adrenergic receptor antagonist known for its non-selective beta-blocking activity combined with alpha-1 adrenergic blockade.[1][2] This unique pharmacological profile, which includes vasodilatory properties, has positioned it as a subject of significant interest in cardiovascular research, particularly for the treatment of chronic heart failure.[1][3][4] The (S)-enantiomer of bucindolol is the pharmacologically active form. This guide provides an in-depth technical overview of (S)-Bucindolol's binding affinity for various adrenergic receptor subtypes, details the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

Adrenergic Receptor Binding Affinity of this compound

This compound exhibits a complex interaction profile with adrenergic receptors. It is characterized as a non-selective antagonist at β1 and β2 receptors and also possesses significant antagonist activity at the α1 receptor.[5][6] This multi-receptor engagement is central to its therapeutic effects. The binding affinities are typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The quantitative binding data for Bucindolol across different adrenergic receptor subtypes are summarized below. It is important to note that many studies are conducted with the racemic mixture.

Table 1: Bucindolol Binding Affinity for Adrenergic Receptors

| Receptor Subtype | Ligand (Isomer) | Ki (nM) | pA2 | Reference |

| α1 | Bucindolol (Racemate) | 69 | - | [7] |

| α1 | Bucindolol (Racemate) | - | 7.18 | [8] |

| β1 | Bucindolol (Racemate) | Non-selective with β2 | - | [6] |

| β2 | Bucindolol (Racemate) | Non-selective with β1 | - | [6] |

Note: Bucindolol is a non-selective beta-adrenergic receptor antagonist.[1][6] While specific Ki values for the individual beta-receptor subtypes are not detailed in the provided search results, its non-selectivity implies comparable high affinity for both β1 and β2 receptors.

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity (Ki) for this compound is predominantly achieved through competitive radioligand binding assays.[9] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor due to its sensitivity and robustness.[10]

Principle of Competitive Binding Assay

A competitive binding assay measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to a specific receptor. The assay is performed by incubating a fixed concentration of a high-affinity radioligand with a preparation of membranes containing the receptor of interest, in the presence of varying concentrations of the unlabeled test compound. As the concentration of the unlabeled compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Detailed Methodology

The following protocol is a generalized procedure based on standard practices for adrenergic receptor binding assays.[11][12][13]

-

Membrane Preparation:

-

Tissues (e.g., human ventricular myocardium) or cultured cells expressing the adrenergic receptor subtype of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) containing protease inhibitors.[6][11]

-

The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction. This typically involves a low-speed spin to remove nuclei and cellular debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[11]

-

The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).[11] Aliquots are stored at -80°C until use.

-

-

Competition Binding Assay:

-

The assay is typically conducted in 96-well plates.[11]

-

To each well, the following are added in a final assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4):

-

Total Binding wells contain membranes and radioligand only.

-

Non-specific Binding wells contain membranes, radioligand, and a high concentration of a competing, non-selective antagonist (e.g., 1 µM propranolol for β-receptors) to saturate all specific binding sites.

-

-

Incubation:

-

The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C or 37°C), with gentle agitation to allow the binding reaction to reach equilibrium.[11]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[11]

-

The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[11]

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding for each concentration.

-

The specific binding data are plotted against the logarithm of the unlabeled ligand concentration to generate a sigmoidal competition curve.

-

Non-linear regression analysis is used to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

This compound exerts its pharmacological effects by antagonizing the signaling pathways initiated by the binding of endogenous catecholamines (epinephrine and norepinephrine) to adrenergic receptors.

β1 and β2-Adrenergic Receptor Signaling

Both β1 and β2-adrenergic receptors are coupled to the stimulatory G-protein, Gs.[14][15] Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which mediates various physiological responses, particularly in the heart and smooth muscle.[16][17] this compound, as an antagonist, blocks the initiation of this cascade.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is coupled to the Gq protein.[15] Its activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), resulting in physiological effects such as vasoconstriction. This compound's α1-blocking activity inhibits this pathway, contributing to its vasodilatory effect.

References

- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blakewachter.com [blakewachter.com]

- 3. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of bucindolol versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. Bucindolol Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bucindolol - Wikipedia [en.wikipedia.org]

- 6. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bucindolol has serotonin and alpha-adrenoceptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. biochemistry - Why do beta-1 and beta-2 adrenergic receptors result in two completely different effects (though both use Gs pathway)? - Biology Stack Exchange [biology.stackexchange.com]

(S)-Bucindolol's Intrinsic Sympathomimetic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol is a non-selective β-adrenergic receptor antagonist that also exhibits α1-adrenergic receptor blocking properties. A key feature of bucindolol, particularly its (S)-enantiomer, is its intrinsic sympathomimetic activity (ISA), or partial agonism, at the β-adrenergic receptor. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental characterization of (S)-Bucindolol's ISA. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's unique pharmacological profile.

Introduction

Beta-blockers are a cornerstone in the management of cardiovascular diseases. While most act as pure antagonists, some, like bucindolol, possess intrinsic sympathomimetic activity (ISA), meaning they can partially activate the β-adrenergic receptor in the absence of a full agonist. This partial agonism is a critical aspect of bucindolol's pharmacology, contributing to its distinct hemodynamic effects. The cardiac β-blocking activity of bucindolol resides primarily in its (S)-enantiomer. This guide focuses on the mechanisms and experimental evidence elucidating the ISA of this compound.

Molecular Mechanism of Intrinsic Sympathomimetic Activity

The intrinsic sympathomimetic activity of this compound stems from its interaction with the β-adrenergic receptor, a G-protein coupled receptor (GPCR).

Receptor Binding and Conformation

This compound binds to the β-adrenergic receptor, and while it competes with and blocks the binding of potent endogenous agonists like norepinephrine and epinephrine, it also induces a partial conformational change in the receptor. This conformational state is distinct from that induced by a full agonist or a neutral antagonist. Full agonists stabilize a receptor conformation that leads to maximal G-protein coupling and downstream signaling. In contrast, partial agonists like this compound induce a less pronounced conformational change, resulting in a submaximal activation of the receptor.

G-Protein Coupling and Downstream Signaling

The partial activation of the β-adrenergic receptor by this compound leads to a limited activation of the associated stimulatory G-protein (Gs). This, in turn, results in a submaximal stimulation of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The reduced production of cAMP, a key second messenger, leads to a blunted physiological response compared to that elicited by a full agonist.

The signaling pathway for a partial agonist like this compound is depicted below:

Caption: Signaling pathway of this compound's partial agonism at the β-adrenergic receptor.

Quantitative Data

The following tables summarize quantitative data on the binding and functional activity of bucindolol from various studies. It is important to note that many studies have used racemic bucindolol.

Table 1: Receptor Binding Affinity of Bucindolol

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| β1-Adrenergic | Racemic Bucindolol | Human Ventricular Myocardium | 3.7 ± 1.3 | [1] |

| β2-Adrenergic | Racemic Bucindolol | Human Ventricular Myocardium | - | [1] |

| α1-Adrenergic | Racemic Bucindolol | Rat Cardiac Membranes | 120 | [1] |

| 5-HT1A | Racemic Bucindolol | - | 11 | [2] |

| 5-HT2A | Racemic Bucindolol | - | 382 | [2] |

Note: Ki represents the inhibition constant, indicating the concentration of the competing ligand that binds to half of the receptors at equilibrium.

Table 2: Functional Activity of Bucindolol

| Assay | Tissue/Cell Type | Parameter | Bucindolol Effect | Comparison | Reference |

| Adenylyl Cyclase Activity | Human Myocardium | cAMP accumulation | ↑ 1.64-fold over control | Xamoterol: ↑ 2.00-fold | [3] |

| Myocardial Contractility | Failing Human Myocardium | Force of contraction | No change (control) | - | [4] |

| Myocardial Contractility | Metoprolol-pretreated Failing Human Myocardium | Force of contraction | ↑ by 43% | - | [4] |

| Heart Rate | Pithed Rat | Heart Rate | ↑ by 90 ± 6 bpm | Isoproterenol: ↑ by 205 ± 11 bpm | [5] |

| Cardiac Function | Anesthetized Dogs with Heart Failure | Right Ventricular Contractile Force | ↑ by 66% (this compound) | (R)-Bucindolol: ↑ by 20% | [6] |

Note: ↑ indicates an increase.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's intrinsic sympathomimetic activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors.

Objective: To quantify the interaction of this compound with β-adrenergic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing β-adrenergic receptors.

-

Radioligand (e.g., [125I]-Iodocyanopindolol).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate a fixed amount of membrane protein with a constant concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium (time and temperature dependent).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cAMP.

Objective: To quantify the functional consequence of this compound binding to β-adrenergic receptors.

Materials:

-

Membrane preparations.

-

This compound solutions.

-

ATP (substrate).

-

[α-32P]ATP (tracer).

-

Incubation buffer containing Mg2+ and a phosphodiesterase inhibitor (e.g., IBMX).

-

Stopping solution (e.g., trichloroacetic acid).

-

Columns for separating cAMP from ATP (e.g., Dowex and alumina columns).

-

Scintillation counter.

Protocol:

-

Incubation: Incubate membrane preparations with varying concentrations of this compound in the presence of ATP and [α-32P]ATP.

-

Reaction: Allow the enzymatic reaction to proceed for a defined period at a specific temperature (e.g., 37°C).

-

Termination: Stop the reaction by adding a stopping solution.

-

Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential column chromatography.

-

Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.

-

Data Analysis: Calculate the amount of cAMP produced per unit of time and protein. Determine the EC50 and Emax values for this compound.

Caption: Workflow for an adenylyl cyclase activity assay to measure cAMP production.

Functional Assays in Isolated Tissues

These assays assess the physiological effects of this compound on intact tissues, such as isolated heart muscle.

Objective: To determine the effect of this compound on physiological parameters like heart rate and contractility.

Materials:

-

Isolated tissue preparation (e.g., right atria for heart rate, papillary muscle for contractility).

-

Organ bath with physiological salt solution, maintained at a constant temperature and oxygenation.

-

Force transducer and data acquisition system.

-

This compound solutions.

Protocol:

-

Tissue Preparation: Dissect the desired tissue and mount it in an organ bath.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Drug Administration: Add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the changes in the physiological parameter (e.g., rate of contraction, force of contraction).

-

Data Analysis: Construct concentration-response curves and determine the EC50 and Emax values.

Conclusion

The intrinsic sympathomimetic activity of this compound is a key component of its pharmacological profile, distinguishing it from many other β-blockers. This partial agonism arises from its ability to induce a submaximal activation of the β-adrenergic receptor signaling pathway. The extent of this activity can be influenced by the physiological state of the target tissue, with its effects being more pronounced in states of low sympathetic tone. A thorough understanding of the mechanisms and quantitative aspects of this compound's ISA, as detailed in this guide, is essential for its rational use in clinical practice and for the development of future cardiovascular therapies. The provided experimental protocols offer a framework for the continued investigation of this and other compounds with similar partial agonist properties.

References

- 1. ahajournals.org [ahajournals.org]

- 2. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 6. researchgate.net [researchgate.net]

(S)-Bucindolol's Effects on Cardiac Electrophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking properties. The l-enantiomer, (S)-bucindolol, is understood to be the pharmacologically active component responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cardiac electrophysiology. While extensive clinical data exists regarding its anti-arrhythmic properties, particularly in the context of heart failure and specific genetic polymorphisms, detailed in-vitro data on its direct effects on cardiac ion channels is not extensively available in publicly accessible literature. This document summarizes the known receptor pharmacology, clinical electrophysiological outcomes, and the methodologies employed in key studies.

Introduction

Bucindolol is a third-generation beta-blocker characterized by its non-selective blockade of β1 and β2-adrenergic receptors, as well as weak α1-adrenergic receptor antagonism.[1][2] It has been extensively studied for its role in managing chronic heart failure, where it has been shown to improve left ventricular function and reduce heart rate.[2][3] A significant aspect of bucindolol's clinical profile is its pharmacogenetic interaction, with its efficacy being notably influenced by polymorphisms in the β1-adrenergic receptor (ADRB1) gene, specifically the Arg389Gly variation.[4][5] This guide focuses on the electrophysiological effects of the active (S)-enantiomer, drawing from available data on racemic bucindolol where specific enantiomer data is unavailable.

Receptor Pharmacology and Signaling

This compound's primary mechanism of action is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade initiated by catecholamines, leading to a reduction in heart rate, myocardial contractility, and blood pressure. The additional α1-adrenergic blockade contributes to its vasodilatory effects.

There has been considerable debate regarding bucindolol's intrinsic sympathomimetic activity (ISA). Some studies suggest it possesses partial agonist activity, while others conclude it is devoid of ISA in human myocardium.[6][7] This discrepancy may be attributable to the specific experimental models and the physiological state of the cardiac tissue used.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Signaling pathways affected by this compound.

Effects on Cardiac Electrophysiology

Anti-Arrhythmic Effects

Bucindolol has demonstrated efficacy in preventing both atrial and ventricular arrhythmias, particularly in patients with heart failure.

-

Atrial Fibrillation (AF): In the Beta-Blocker Evaluation of Survival Trial (BEST), bucindolol was shown to significantly reduce the incidence of new-onset AF in patients with advanced chronic heart failure.[4] This effect was most pronounced in patients homozygous for the Arg389 allele of the β1-adrenergic receptor, with a 74% reduction in new-onset AF compared to placebo.[4]

-

Ventricular Arrhythmias: Bucindolol has also been shown to prevent ventricular tachycardia/ventricular fibrillation (VT/VF) in patients with heart failure and reduced left ventricular ejection fractions.[5] This protective effect is also modulated by adrenergic receptor polymorphisms.[5]

Effects on Heart Rate and Conduction

As a beta-blocker, bucindolol reduces resting and exercise-induced heart rate. This effect is a direct consequence of its antagonism of β1-adrenergic receptors in the sinoatrial (SA) node. By slowing the rate of diastolic depolarization in pacemaker cells, it decreases the frequency of action potential generation.

Quantitative Data

The following tables summarize the available quantitative data on the effects of bucindolol on cardiac function and in clinical trials. It is important to note the absence of specific data for the (S)-enantiomer and direct ion channel effects.

Table 1: Effects of Bucindolol on Hemodynamic and Cardiac Function Parameters in Heart Failure Patients

| Parameter | Change with Bucindolol | Study Population | Reference |

| Left Ventricular Ejection Fraction (LVEF) | ↑ (Improved) | Patients with advanced chronic heart failure | [2] |

| Heart Rate | ↓ (Reduced) | Patients with advanced chronic heart failure | [2][3] |

| Cardiac Index | ↑ (Improved) | Patients with idiopathic dilated cardiomyopathy | [8] |

| Pulmonary Artery Wedge Pressure | ↓ (Reduced) | Patients with idiopathic dilated cardiomyopathy | [8] |

| Plasma Norepinephrine | ↓ (Reduced) | Patients with idiopathic dilated cardiomyopathy | [8] |

Table 2: Clinical Trial Outcomes for Bucindolol in Preventing Cardiac Arrhythmias

| Endpoint | Hazard Ratio (Bucindolol vs. Placebo) | Patient Subgroup | Reference |

| New-onset Atrial Fibrillation | 0.59 (overall) | Patients with advanced chronic heart failure (BEST trial) | [4] |

| New-onset Atrial Fibrillation | 0.26 | β1-AR Arg389 homozygotes (BEST trial) | [4] |

| Ventricular Tachycardia/Fibrillation | 0.42 (overall) | Patients with heart failure and reduced LVEF | [5] |

Experimental Protocols

The data presented in this guide are primarily derived from large, randomized, double-blind, placebo-controlled clinical trials and smaller mechanistic studies in humans.

Beta-Blocker Evaluation of Survival Trial (BEST)

-

Objective: To evaluate the effect of bucindolol on all-cause mortality in patients with advanced chronic heart failure.

-

Design: Randomized, double-blind, placebo-controlled trial.

-

Population: 2,708 patients with New York Heart Association (NYHA) class III or IV heart failure and a left ventricular ejection fraction (LVEF) of ≤35%.

-

Intervention: Bucindolol or placebo, with doses titrated based on tolerance.

-

Key Electrophysiological Assessment: Incidence of new-onset atrial fibrillation and ventricular arrhythmias were collected as adverse events and from electrocardiograms.

-

Genetic Sub-study: A sub-study analyzed the influence of β1- and α2c-adrenergic receptor polymorphisms on treatment outcomes.

Caption: Workflow of the BEST clinical trial.

Discussion and Future Directions

The available evidence strongly supports the clinical efficacy of bucindolol in managing patients with heart failure, particularly in preventing atrial and ventricular arrhythmias. The pharmacogenetic aspect of its action is a critical consideration for its clinical application, suggesting a potential for personalized medicine approaches.

However, a significant gap exists in our understanding of the fundamental electrophysiological mechanisms of this compound at the cellular level. Future research should focus on:

-

In-vitro electrophysiological studies: Utilizing patch-clamp techniques on isolated cardiomyocytes to quantify the effects of this compound on key cardiac ion channels (IKr, IKs, ICa,L, INa). This would provide crucial data on its potential to alter action potential duration and cellular refractoriness.

-

Studies on enantiomer-specific effects: Directly comparing the electrophysiological effects of this compound and (R)-bucindolol to confirm that the therapeutic actions are primarily attributable to the (S)-enantiomer.

-

Investigations in disease models: Examining the electrophysiological effects of this compound in cellular and animal models of heart failure and atrial fibrillation to better understand its mechanisms of action in pathological conditions.

Conclusion

This compound is a pharmacologically complex agent with significant anti-arrhythmic properties demonstrated in clinical settings, especially in genetically defined populations of heart failure patients. Its primary mechanism is understood to be through non-selective β-adrenergic blockade. While the clinical evidence is robust, a detailed characterization of its direct effects on cardiac ion channels is lacking. Further preclinical research is necessary to fully elucidate its cellular electrophysiological profile, which will be invaluable for optimizing its therapeutic use and for the development of future anti-arrhythmic agents.

References

- 1. Bucindolol: A Pharmacogenomic Perspective on Its Use in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative beta-adrenoceptor blocking effect and pharmacokinetics of bucindolol and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. circ.ahajournals.org [circ.ahajournals.org]

- 5. Mechanism of action of bucindolol in human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term beta-blocker vasodilator therapy improves cardiac function in idiopathic dilated cardiomyopathy: a double-blind, randomized study of bucindolol versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Prevention of atrial fibrillation by bucindolol is dependent on the beta₁389 Arg/Gly adrenergic receptor polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Bucindolol: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucindolol is a third-generation adrenergic receptor antagonist with a unique pharmacological profile, exhibiting non-selective β-adrenergic blockade, α1-adrenergic blockade, and intrinsic sympathomimetic activity (ISA).[1][2] The (S)-enantiomer is primarily responsible for its therapeutic effects. This technical guide provides an in-depth overview of the discovery, chemical properties, and stereoselective synthesis of (S)-Bucindolol. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with a summary of its chemical and receptor binding data. Signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding for researchers and drug development professionals.

Discovery and Chemical Properties

Bucindolol was developed as a non-selective beta-blocker with additional vasodilating properties attributed to its α1-adrenergic receptor antagonism.[1] It is structurally classified as a phenoxypropanolamine derivative. The active enantiomer, this compound, is also referred to as (-)-Bucindolol or L-Bucindolol.[3]

Chemical Structure and Identification

The chemical structure and key identifiers for this compound are provided below.

-

IUPAC Name: 2-((2S)-2-hydroxy-3-((2-(1H-indol-3-yl)-1,1-dimethylethyl)amino)propoxy)benzonitrile[3]

-

Chemical Formula: C₂₂H₂₅N₃O₂[3]

-

CAS Number: 91548-61-7 (S-isomer)[3]

-

Appearance: Solid powder[3]

Physicochemical Properties

A summary of the key physicochemical properties of Bucindolol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅N₃O₂ | [3] |

| Molecular Weight | 363.46 g/mol | [3][4] |

| Exact Mass | 363.1947 | [3] |

| Elemental Analysis | C, 72.70; H, 6.93; N, 11.56; O, 8.80 | [3] |

| Appearance | Solid powder | [3] |

Synthesis of this compound

Proposed Stereoselective Synthesis of this compound

This proposed synthesis involves the kinetic resolution of a racemic chlorohydrin intermediate using a lipase, followed by reaction with the appropriate amine.

dot

Caption: Proposed chemoenzymatic synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Racemic 2-(3-chloro-2-hydroxypropoxy)benzonitrile

-

To a solution of 2-cyanophenol in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide).

-

Add epichlorohydrin dropwise to the solution at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic chlorohydrin.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

Dissolve the racemic chlorohydrin in an anhydrous organic solvent (e.g., acetonitrile).

-

Add an acyl donor (e.g., vinyl butanoate) and immobilized Candida antarctica lipase B (CALB).

-

Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Filter off the enzyme and concentrate the filtrate.

-

Separate the resulting (R)-ester and the unreacted (S)-chlorohydrin by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified (S)-chlorohydrin in a suitable solvent (e.g., methanol).

-

Add 2-(1H-indol-3-yl)-1,1-dimethylethanamine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any excess amine and salts.

-

Dry the organic layer and concentrate to yield crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Pharmacological Properties and Mechanism of Action

This compound is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[1] It also possesses α1-adrenergic blocking activity, which contributes to its vasodilatory effects.[1] A key feature of Bucindolol is its intrinsic sympathomimetic activity (ISA), which means it can cause a low level of receptor stimulation.[5]

Receptor Binding Affinity

The binding affinities of Bucindolol for various receptors have been determined through radioligand binding assays.

| Receptor | Ki (nM) | Reference |

| β-adrenergic (non-selective) | 3.7 | [6] |

| α1-adrenergic | 120 | [6] |

| 5-HT1A | 11 | [7] |

| 5-HT2A | 382 | [7] |

Signaling Pathways

Bucindolol's primary mechanism of action involves the competitive antagonism of catecholamines at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Its α1-adrenergic antagonism also affects downstream signaling, contributing to vasodilation. The intrinsic sympathomimetic activity results in a partial activation of the β-adrenergic signaling cascade.

dot

Caption: Signaling pathways affected by this compound.

Key Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for adrenergic receptors.

dot

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptors in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-iodocyanopindolol for β-receptors) and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled antagonist).

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the effect of this compound on the production of cAMP.

Protocol:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Mixture: Prepare a reaction mixture containing ATP, Mg²⁺, a phosphodiesterase inhibitor (to prevent cAMP degradation), and the membrane preparation.

-

Treatment: Add this compound at various concentrations to the assay mixture. Include a control with a known β-agonist (e.g., isoproterenol) to measure stimulation and a basal control without any test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

cAMP Quantification: Measure the amount of cAMP produced using a competitive immunoassay (e.g., ELISA) or by chromatographic methods.

-

Data Analysis: Express the results as a percentage of the maximal stimulation induced by the full agonist to determine the intrinsic sympathomimetic activity.

Chiral HPLC Analysis

This method is used to determine the enantiomeric purity of this compound.

Protocol:

-

Sample Preparation: Dissolve a known amount of the Bucindolol sample in the mobile phase.

-

Chromatographic System: Use a high-performance liquid chromatograph equipped with a chiral stationary phase (CSP) column.

-

Mobile Phase: A typical mobile phase for the separation of β-blocker enantiomers on a polysaccharide-based CSP is a mixture of an alkane (e.g., n-hexane), an alcohol (e.g., ethanol or isopropanol), and a small amount of an amine modifier (e.g., diethylamine).

-

Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

-

Detection: Monitor the eluent using a UV detector at a suitable wavelength.

-

Data Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess (% ee) from the peak areas of the (S) and (R) enantiomers.

Conclusion

This compound is a pharmacologically complex molecule with a distinct profile among β-blockers. Its stereospecific synthesis is crucial for its therapeutic application. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the study and development of adrenergic receptor modulators. Further investigation into the nuanced signaling effects of its intrinsic sympathomimetic activity may unveil new therapeutic possibilities.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Bucindolol's Antagonism of Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the antagonistic properties of (S)-Bucindolol at alpha-1 adrenergic receptors. Bucindolol is a non-selective beta-adrenergic receptor antagonist with additional vasodilatory properties, a significant portion of which is attributed to its alpha-1 adrenergic receptor blockade.[1] This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing alpha-1 adrenergic antagonism, and illustrates the relevant signaling pathways and experimental workflows through detailed diagrams. While data specific to the (S)-enantiomer's interaction with individual alpha-1 adrenergic receptor subtypes is limited in publicly available literature, this guide consolidates the existing knowledge on Bucindolol's alpha-1 adrenergic antagonism to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to Alpha-1 Adrenergic Receptors and this compound

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the endogenous catecholamines, norepinephrine and epinephrine.[2] There are three distinct subtypes of α1-ARs: α1A, α1B, and α1D.[2] These receptors are widely expressed in various tissues, including vascular smooth muscle, the heart, the liver, and the central nervous system, where they are primarily involved in regulating smooth muscle contraction.[2][3]

Bucindolol is a third-generation beta-blocker that exhibits non-selective beta-adrenoceptor antagonism and vasodilatory effects.[4] These vasodilatory properties are, in part, due to its antagonism of alpha-1 adrenergic receptors, contributing to its antihypertensive effects.[4] Bucindolol is a chiral molecule, and while its beta-blocking activity resides primarily in the (S)-enantiomer, the contribution of each enantiomer to its alpha-1 adrenergic antagonism is not as well-defined in the available literature.

Mechanism of Alpha-1 Adrenergic Receptor Antagonism by this compound

The Alpha-1 Adrenergic Signaling Cascade

Activation of alpha-1 adrenergic receptors by agonists such as norepinephrine initiates a well-characterized signaling cascade. All three α1-AR subtypes couple to the Gq/11 family of G proteins.[2][5] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, most notably smooth muscle contraction.[5]

Antagonistic Action of this compound

This compound acts as a competitive antagonist at alpha-1 adrenergic receptors. This means that it binds to the same site as the endogenous agonists norepinephrine and epinephrine but does not activate the receptor. By occupying the receptor's binding pocket, this compound prevents the binding of agonists and thereby inhibits the initiation of the downstream signaling cascade. The consequence of this antagonism in vascular smooth muscle is the relaxation of the muscle, leading to vasodilation and a decrease in blood pressure.

Quantitative Data on Bucindolol's Alpha-1 Adrenergic Receptor Antagonism

Table 1: In Vitro Binding Affinity of Bucindolol at Alpha-1 Adrenergic Receptors

| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |

| Bucindolol (racemic) | Alpha-1 Adrenergic | Not specified | Not specified | 69 | [1] |

Table 2: In Vitro Functional Antagonism of Bucindolol at Alpha-1 Adrenergic Receptors

| Compound | Assay | Tissue | Agonist | pA2 | Reference |

| Bucindolol (racemic) | Schild Analysis | Isolated perfused rat tail artery | Phenylephrine | 7.18 ± 0.10 | [6] |

Table 3: In Vivo Hemodynamic Effects of Bucindolol in Rats

| Compound | Dose | Animal Model | Parameter | Effect | Reference |

| Bucindolol (racemic) | 3 mg/kg | Anesthetized rats | Mean Arterial Pressure | Significant decrease | [7] |

| Bucindolol (racemic) | 0.03 - 1.0 mg/kg (IV) | Anesthetized rats | Mean Arterial Blood Pressure | Dose-related decrease | [4] |

Experimental Protocols

Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Antagonism

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as this compound, for alpha-1 adrenergic receptors using the well-characterized antagonist [3H]-prazosin.

Materials:

-

Cell membranes expressing the alpha-1 adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissues known to express the receptor).

-

[3H]-prazosin (radioligand).

-

Unlabeled prazosin (for determining non-specific binding).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]-prazosin (at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled prazosin (at a high concentration, e.g., 10 µM), 50 µL of [3H]-prazosin, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of varying concentrations of the test compound (this compound), 50 µL of [3H]-prazosin, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-prazosin binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FLIPR Calcium Mobilization Assay for Alpha-1 Adrenergic Receptor Antagonism

This protocol describes a functional assay to measure the ability of a test compound to antagonize agonist-induced intracellular calcium mobilization in cells expressing alpha-1 adrenergic receptors using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

Cells stably expressing the alpha-1 adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).

-

Probenecid (an anion transport inhibitor to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Alpha-1 adrenergic receptor agonist (e.g., phenylephrine or norepinephrine).

-

Test compound (this compound).

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the cells into black-walled microplates at an appropriate density and allow them to attach and grow overnight.

-

Dye Loading: The next day, remove the culture medium and add the calcium-sensitive fluorescent dye loading solution (containing the dye and probenecid in assay buffer) to each well. Incubate the plate at 37°C for 1 hour in the dark.

-

Compound Pre-incubation: Add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

FLIPR Measurement:

-

Place the cell plate and a compound plate containing the agonist into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

The instrument will then add the agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80).

-

The instrument will immediately and continuously record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Plot the response against the log concentration of the test compound to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Visualizations

Signaling Pathways

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Antagonism by this compound.

Experimental Workflows

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for FLIPR Calcium Mobilization Assay.

Conclusion

This compound's antagonism of alpha-1 adrenergic receptors is a key contributor to its vasodilatory and antihypertensive effects. This guide has provided a comprehensive overview of the mechanism of action, available quantitative data for the racemic mixture, detailed experimental protocols for its characterization, and visual representations of the underlying cellular processes and experimental designs. While a more granular understanding would benefit from studies specifically delineating the binding affinities and functional potencies of the (S)-enantiomer at each of the α1A, α1B, and α1D receptor subtypes, the information presented herein serves as a robust foundation for researchers and drug development professionals working with this compound and in the broader field of adrenergic pharmacology. Future research should aim to elucidate the enantiomer- and subtype-specific interactions of Bucindolol to enable a more precise understanding of its pharmacological profile.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hemodynamic properties of bucindolol, a beta-adrenoreceptor blocking drug with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemodynamic effects during rest and exercise of bucindolol in hypertensive men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ccjm.org [ccjm.org]

- 7. ahajournals.org [ahajournals.org]

The Expanding Pharmacological Profile of (S)-Bucindolol: A Technical Guide to its Non-Adrenergic Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bucindolol is a third-generation beta-adrenergic receptor antagonist with established efficacy in the treatment of heart failure. While its primary mechanism of action involves the blockade of β1 and β2 adrenergic receptors, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond its classical beta-blocking activity. Understanding these additional interactions is crucial for elucidating its full therapeutic potential and informing the development of next-generation cardiovascular drugs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

I. Alpha-1 Adrenergic Receptor Antagonism

This compound exhibits significant antagonist activity at α1-adrenergic receptors, contributing to its vasodilatory properties. This action is distinct from its beta-blocking effects and is a key feature that differentiates it from many other beta-blockers.

Quantitative Data: α1-Adrenergic Receptor Binding Affinity

| Parameter | Value | Species/System | Reference |

| Ki | 69 nM | Rat | [1] |

| Ki | 1.2 x 10-7 M (120 nM) | Rat Cardiac Membranes | |

| pA2 | 7.18 ± 0.10 | Isolated Perfused Rat Tail Artery | [2] |

Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors

The binding affinity of this compound for α1-adrenergic receptors is typically determined using a competitive radioligand binding assay.

-

Tissue Preparation: Membranes are prepared from tissues rich in α1-adrenergic receptors, such as rat heart or brain. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Radioligand: A radiolabeled α1-adrenergic antagonist, such as [125I]HEAT (BE 2254), is used.

-

Assay Procedure: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist like phentolamine.

-

Data Analysis: After incubation, the bound and free radioligand are separated by rapid vacuum filtration. The radioactivity of the filters is measured using a gamma counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Functional Antagonism Assay (Schild Analysis)

The functional antagonist activity of this compound at α1-adrenergic receptors can be quantified using the Schild analysis method in an isolated tissue preparation.[2]

-

Tissue Preparation: An isolated tissue with functional α1-adrenergic receptors, such as the rat tail artery, is mounted in an organ bath containing a physiological salt solution and aerated with 95% O2/5% CO2.

-

Assay Procedure: Cumulative concentration-response curves are generated for an α1-adrenergic agonist, such as phenylephrine, in the absence and presence of increasing, fixed concentrations of this compound. The contractile responses of the tissue are recorded.

-

Data Analysis: The dose-ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of this compound. For a competitive antagonist, the slope of this plot should be close to 1.0, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.

II. Interaction with Serotonin (5-HT) Receptors

This compound demonstrates notable interactions with multiple subtypes of serotonin receptors, suggesting a potential role in modulating serotonergic signaling, which can influence cardiovascular function.

Quantitative Data: Serotonin Receptor Binding Affinities and Functional Antagonism

| Receptor Subtype | Parameter | Value | Species/System | Reference |

| 5-HT1A | Ki | 11 nM | Not specified | [1] |

| 5-HT2A | Ki | 382 nM | Not specified | [1] |

| -log KB (M) | 5.4 ± 0.1 | Endothelium-denuded rat thoracic aorta | [1] | |

| 5-HT2B | -log KB (M) | 7.8 ± 0.1 | Rat stomach fundus | [1] |

| Serotonin (general) | pA2 | 5.9 ± 0.2 | Isolated Perfused Rat Tail Artery | [2] |

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptors

-

Membrane Source: Membranes from a cell line expressing recombinant human 5-HT1A receptors or from brain regions with high 5-HT1A receptor density (e.g., hippocampus) are used.

-

Radioligand: A selective 5-HT1A receptor radioligand, such as [3H]8-OH-DPAT, is employed.

-

Procedure: The assay is conducted similarly to the α1-adrenergic receptor binding assay, with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of this compound. Non-specific binding is determined using a saturating concentration of an unlabeled 5-HT1A agonist like serotonin or 8-OH-DPAT.

-

Data Analysis: IC50 and Ki values are calculated as described previously.

Experimental Protocol: Functional Antagonism Assays for 5-HT2A and 5-HT2B Receptors

-

5-HT2A Receptor Assay: The antagonist effect of this compound on 5-HT2A receptors is assessed in isolated, endothelium-denuded rat thoracic aorta rings.[1] The tissue is mounted in an organ bath, and cumulative concentration-response curves to a 5-HT2A agonist (e.g., serotonin) are generated in the absence and presence of this compound. The negative logarithm of the antagonist's equilibrium dissociation constant (-log KB) is determined from the rightward shift of the agonist dose-response curve.

-

5-HT2B Receptor Assay: A similar functional antagonism study is performed using the rat stomach fundus, a tissue rich in 5-HT2B receptors.[1] Contraction of the stomach fundus strip in response to a 5-HT2B agonist is measured in the absence and presence of this compound to determine its antagonist potency (-log KB).

III. Modulation of the Akt/mTOR Signaling Pathway

Recent studies have indicated that this compound can modulate intracellular signaling pathways involved in cardiac remodeling, such as the Akt/mTOR pathway. This suggests a potential mechanism for its beneficial effects in heart failure beyond receptor blockade.

Experimental Protocol: Western Blot Analysis of Akt and mTOR Phosphorylation

The effect of this compound on the Akt/mTOR pathway is investigated in a cardiac cell line, such as H9c2 rat cardiomyoblasts, often in a model of norepinephrine-induced hypertrophy.[2][3]

-

Cell Culture and Treatment: H9c2 cells are cultured and treated with norepinephrine to induce a hypertrophic response. Subsequently, the cells are treated with this compound.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Western Blotting:

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of Akt (e.g., p-Akt Ser473, total Akt) and mTOR (e.g., p-mTOR Ser2448, total mTOR).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of Akt and mTOR.

Signaling Pathway Diagram

IV. Sympatholytic and Antioxidant Properties

Sympatholytic Effect: Reduction of Norepinephrine Levels

This compound has been shown to reduce circulating norepinephrine levels, a sympatholytic effect that is beneficial in heart failure. This effect is thought to be mediated, in part, by its interaction with presynaptic α2c-adrenergic receptors, although direct interaction with the norepinephrine transporter (NET) has not been extensively quantified.

Potential Antioxidant Activity

While many beta-blockers possess antioxidant properties, direct evidence for this compound's radical scavenging activity from standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is not extensively documented in the reviewed literature. However, a study in H9c2 cells demonstrated that Bucindolol can attenuate norepinephrine-induced increases in reactive oxygen species (ROS), suggesting an indirect antioxidant effect by mitigating cellular stress.[2]

Experimental Protocol: General DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound (this compound). After a defined incubation period, the absorbance is measured at approximately 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging is calculated. The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined to quantify antioxidant activity.

Experimental Protocol: General ABTS Radical Cation Decolorization Assay

-

Principle: The ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the blue/green ABTS radical cation is reduced back to its colorless neutral form.

-

Procedure: The pre-formed ABTS radical cation solution is mixed with different concentrations of the test compound. The decrease in absorbance is measured at approximately 734 nm after a specific incubation time.

-

Data Analysis: The percentage of inhibition of the ABTS radical cation is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

V. Potential Modulation of Cytokine Signaling

The anti-inflammatory effects of some beta-blockers are attributed to their ability to modulate the release of pro-inflammatory cytokines. While direct studies on this compound's effect on specific cytokines like TNF-α and IL-6 are not widely available, this remains an area of potential interest given its application in heart failure, a condition with a significant inflammatory component.

Experimental Protocol: General Cytokine Release Assay (ELISA)

-

Cell Model: A cell line capable of producing inflammatory cytokines, such as RAW 264.7 macrophages, is often used.

-

Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

-

Treatment: The stimulated cells are treated with various concentrations of the test compound (this compound).

-

Measurement: After incubation, the cell culture supernatant is collected. The concentrations of specific cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve. The inhibitory effect of the compound on cytokine release is then calculated.

Conceptual Signaling Diagram

VI. Conclusion

The pharmacological actions of this compound extend beyond its well-characterized beta-adrenergic receptor blockade. Its antagonist activity at α1-adrenergic and various serotonin receptors, coupled with its ability to modulate the Akt/mTOR signaling pathway and exert sympatholytic and potential antioxidant effects, underscores a multifaceted mechanism of action. This comprehensive profile likely contributes to its clinical efficacy and distinguishes it from other beta-blockers. Further research into these non-canonical targets will be instrumental in optimizing its therapeutic use and in the rational design of novel cardiovascular therapeutics with tailored pharmacological properties. This guide serves as a foundational resource for researchers aiming to explore the intricate pharmacology of this compound and its implications for drug development.

References

(S)-Bucindolol: A Comprehensive Technical Guide on its Interaction with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Bucindolol, the active enantiomer of Bucindolol, is a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic and weak serotonergic receptor blocking activities.[1] This technical guide provides an in-depth analysis of this compound's interaction with G-protein coupled receptors (GPCRs), focusing on its binding affinities, downstream signaling pathways, and the experimental methodologies used for its characterization. Notably, this compound exhibits partial agonist activity at the β1-adrenergic receptor, a characteristic that has been a subject of extensive research.[2][3] This document consolidates quantitative pharmacological data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a third-generation adrenergic antagonist that distinguishes itself from other beta-blockers through a complex pharmacological profile.[4] While its primary mechanism of action involves the blockade of β1 and β2-adrenergic receptors, its partial agonism at the β1-receptor and its effects on other GPCRs contribute to its unique therapeutic and side-effect profile.[2][5] Understanding the nuanced interactions of this compound with various GPCRs is crucial for optimizing its clinical application and for the development of novel therapeutics with tailored signaling properties. This guide delves into the molecular pharmacology of this compound, with a particular focus on its impact on G-protein-dependent and independent signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of Bucindolol at various G-protein coupled receptors. It is important to note that some studies have been conducted with the racemic mixture of Bucindolol, which is indicated where applicable.

Table 1: Binding Affinities (Ki) of Bucindolol at Various GPCRs

| Receptor | Ligand | Ki (nM) | Species/Tissue | Reference |

| β1-Adrenergic Receptor | Bucindolol | Not specified | Human Myocardium | [5] |

| β2-Adrenergic Receptor | Bucindolol | Not specified | Human Myocardium | [5] |

| α1-Adrenergic Receptor | Bucindolol | 69 | Rat | [1] |

| 5-HT1A Receptor | Bucindolol | 11 | Rat | [1] |

| 5-HT2A Receptor | Bucindolol | 382 | Rat | [1] |

| 5-HT2B Receptor | Bucindolol | -log K(B) [M] = 7.8+/-0.1 | Rat | [1] |

Table 2: Functional Activity of Bucindolol at β-Adrenergic Receptors

| Pathway | Assay | Ligand | Potency (EC50/IC50) | Efficacy (% of Isoproterenol) | Cell/Tissue Type | Reference |

| Gs (cAMP Production) | cAMP Accumulation | Bucindolol | Not specified | ~66% (of Xamoterol) | Human Myocardium | [2][6] |

| β-arrestin (ERK Phosphorylation) | Western Blot | Bucindolol | Not specified | Significant increase | Human RV Trabeculae | [7] |

Signaling Pathways

This compound's interaction with β-adrenergic receptors triggers a cascade of intracellular signaling events. As a non-selective antagonist, it blocks the canonical Gs-protein-mediated pathway at both β1 and β2 subtypes. However, its partial agonist activity at the β1-receptor leads to a submaximal stimulation of adenylyl cyclase and subsequent cAMP production. Furthermore, evidence suggests that Bucindolol can induce β-arrestin-mediated signaling, leading to the activation of the ERK1/2 pathway.

References

- 1. Interaction of the beta adrenergic receptor antagonist bucindolol with serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Beta blocker - Wikipedia [en.wikipedia.org]

- 5. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Bucindolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Bucindolol is a non-selective β-adrenergic antagonist with vasodilating properties, primarily used in the treatment of heart failure. The pharmacological activity of bucindolol resides predominantly in the (S)-enantiomer. Therefore, the development of efficient and scalable enantioselective synthetic routes to obtain this compound is of significant importance for the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of this compound, a strategy widely recognized for its high enantioselectivity and environmentally benign reaction conditions.

The core of the described methodology is the kinetic resolution of a racemic chlorohydrin intermediate catalyzed by a lipase. This approach allows for the separation of the desired enantiomer, which is then converted to this compound in a subsequent step.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is achieved through a three-stage process:

-

Synthesis of Racemic Chlorohydrin Precursor: The synthesis begins with the reaction of 2-hydroxy-4-methoxybenzonitrile with epichlorohydrin to produce the racemic chlorohydrin, 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile.

-

Enzymatic Kinetic Resolution: The racemic chlorohydrin undergoes a lipase-catalyzed kinetic resolution. In this key step, the lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. Candida antarctica lipase B (CALB) is a highly effective biocatalyst for this transformation.

-

Synthesis of this compound: The resolved (R)-chlorohydrin is then reacted with 2-(1H-indol-3-yl)-1,1-dimethylethylamine to yield the final product, this compound.

This chemoenzymatic approach offers high enantiomeric purity of the final product.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the enantioselective synthesis of this compound, based on analogous chemoenzymatic syntheses of other β-blockers.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Reference |

| Synthesis of Racemic Chlorohydrin | 2-hydroxy-4-methoxybenzonitrile, Epichlorohydrin | rac-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile | K₂CO₃, KI | DMF | 80-90 | N/A | Adapted from[1] |

| Enzymatic Kinetic Resolution | rac-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile, Vinyl acetate | (R)-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile and (S)-acetylated chlorohydrin | Candida antarctica lipase B (CALB) | Toluene/Hexane | ~45 (for R-enantiomer) | >99 (for R-enantiomer) | Adapted from[2][3][4] |

| Synthesis of this compound | (R)-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile, 2-(1H-indol-3-yl)-1,1-dimethylethylamine | This compound | - | Isopropanol | 85-95 | >99 | Adapted from[5] |

Table 1: Summary of Quantitative Data for the Enantioselective Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile

This protocol describes the synthesis of the key racemic chlorohydrin intermediate.

Materials:

-

2-hydroxy-4-methoxybenzonitrile

-

Epichlorohydrin

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-4-methoxybenzonitrile (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

-

Add epichlorohydrin (3 equivalents) to the mixture.

-

Stir the reaction mixture at 60-70 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile as a viscous oil.

Protocol 2: Enzymatic Kinetic Resolution of rac-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile

This protocol details the lipase-catalyzed kinetic resolution to obtain the enantiopure (R)-chlorohydrin.

Materials:

-

rac-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

-

Vinyl acetate

-

Toluene or Hexane (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of racemic 2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile (1 equivalent) in anhydrous toluene or hexane, add vinyl acetate (1.5 equivalents).

-

Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate) and activated molecular sieves.

-

Stir the mixture at a controlled temperature (typically 30-45 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Upon reaching ~50% conversion, filter off the enzyme and molecular sieves.

-

Wash the enzyme with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile from the acetylated (S)-enantiomer by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

This protocol describes the final step to produce this compound.

Materials:

-

(R)-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile

-

2-(1H-indol-3-yl)-1,1-dimethylethylamine

-

Isopropanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve (R)-2-(3-chloro-2-hydroxypropoxy)-4-methoxybenzonitrile (1 equivalent) and 2-(1H-indol-3-yl)-1,1-dimethylethylamine (1.2 equivalents) in isopropanol.

-

Optionally, add triethylamine (1.5 equivalents) to act as a base and scavenge the HCl formed.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.[6][7]

Visualizations

Diagram 1: Overall Synthetic Workflow for this compound

Caption: Chemoenzymatic synthesis of this compound.

Diagram 2: Enzymatic Kinetic Resolution Step

Caption: Lipase-catalyzed kinetic resolution.

References